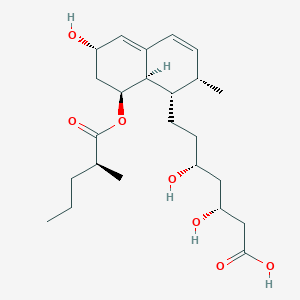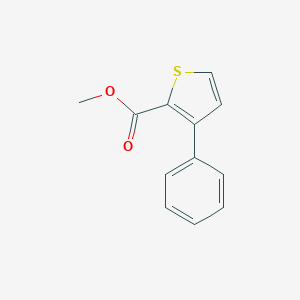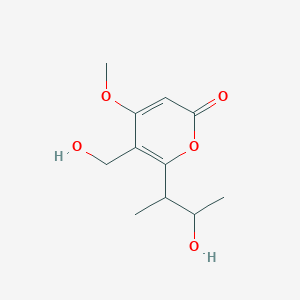
Chlamydospordiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlamydospordiol is a natural product that has been isolated from the fungus Chlamydosporella sp. It belongs to the class of compounds known as cytochalasans, which are characterized by their unique structural features and diverse biological activities. Chlamydospordiol has been the subject of extensive research due to its potential as a therapeutic agent in various disease conditions.
Mécanisme D'action
The mechanism of action of chlamydospordiol is not fully understood. However, it is believed to exert its biological effects by disrupting the cytoskeleton of cells. It binds to actin filaments and inhibits their polymerization, leading to changes in cell morphology and function.
Effets Biochimiques Et Physiologiques
Chlamydospordiol has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. It also has antimicrobial activity against a wide range of pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
Chlamydospordiol has several advantages for lab experiments. It is a natural product, which makes it an attractive candidate for drug development. It has also been shown to have a wide range of biological activities, which makes it a versatile tool for studying various disease conditions. However, its complex structure and challenging synthesis limit its availability, which can be a drawback for lab experiments.
Orientations Futures
There are several future directions for research on chlamydospordiol. One area of interest is the development of more efficient synthetic methods to produce this compound. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, the exploration of its potential as a therapeutic agent in other disease conditions is an exciting avenue for future research.
Applications De Recherche Scientifique
Chlamydospordiol has been extensively studied for its potential as a therapeutic agent in various disease conditions. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In cancer, chlamydospordiol has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In infectious diseases, it has been shown to have antimicrobial activity against a wide range of pathogens.
Propriétés
Numéro CAS |
157998-92-0 |
|---|---|
Nom du produit |
Chlamydospordiol |
Formule moléculaire |
C11H16O5 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
6-(3-hydroxybutan-2-yl)-5-(hydroxymethyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C11H16O5/c1-6(7(2)13)11-8(5-12)9(15-3)4-10(14)16-11/h4,6-7,12-13H,5H2,1-3H3 |
Clé InChI |
BSXCHPRMOOSCRM-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C(=CC(=O)O1)OC)CO)C(C)O |
SMILES canonique |
CC(C1=C(C(=CC(=O)O1)OC)CO)C(C)O |
Synonymes |
4-methoxy-5-hydroxymethyl-6-(3-butan-2-ol)-2H-pyran-2-one chlamydospordiol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



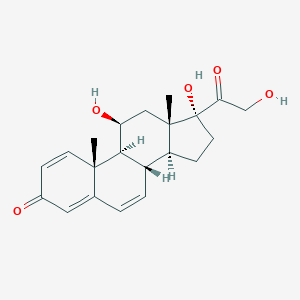
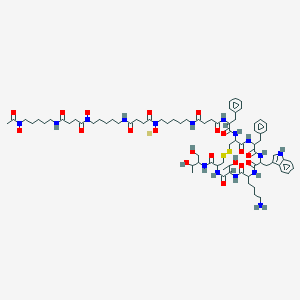
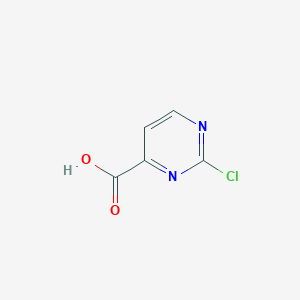
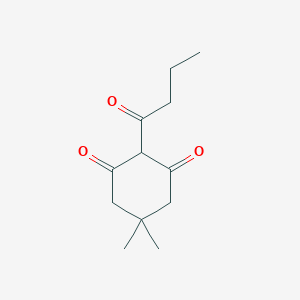
![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)
![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)
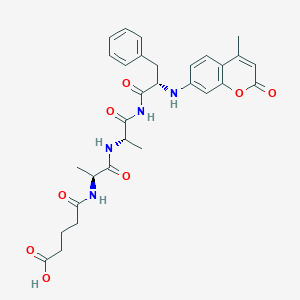
![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)
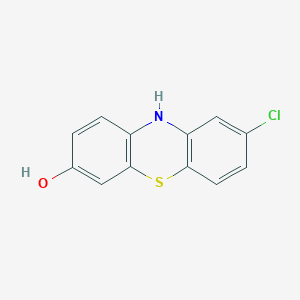
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
